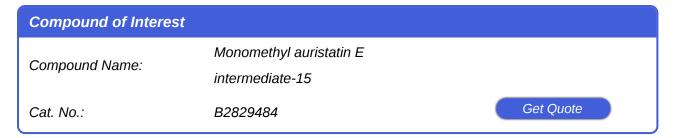


In-Depth Technical Guide to Monomethyl Auristatin E Intermediate-15

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Monomethyl auristatin E (MMAE) intermediate-15, a crucial building block in the synthesis of the potent anti-cancer agent MMAE. This document details its chemical identity, physicochemical properties, and its role in the broader synthetic pathway of MMAE, an integral component of several antibody-drug conjugates (ADCs).

Chemical Identity and Properties

Monomethyl auristatin E intermediate-15 is chemically identified as tert-Butyl (2S)-2-[(1R,2R)-3-hydroxy-1-methoxy-2-methyl-3-oxopropyl]pyrrolidine-1-carboxylate. Its fundamental properties are summarized in the table below.



Property	Value	Reference
CAS Number	173653-47-9	[1][2]
Molecular Formula	C20H29NO5	
Molecular Weight	363.45 g/mol	-
Appearance	Oil	[3]
Solubility	10 mM in DMSO	
Storage Conditions	Powder: -20°C for 3 years; 4°C for 2 years	-

Further detailed physicochemical properties such as melting and boiling points are not readily available in public literature, likely due to the compound's nature as a synthetic intermediate.

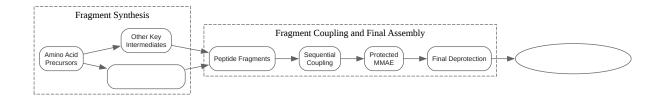
Role in the Synthesis of Monomethyl Auristatin E

Monomethyl auristatin E (MMAE) is a synthetic analogue of the natural product dolastatin 10 and is a powerful antimitotic agent.[4][5] Due to its high cytotoxicity, it is not used as a standalone drug but is instead conjugated to monoclonal antibodies to selectively target cancer cells.[4] The synthesis of MMAE is a complex, multi-step process, often employing a convergent approach where different fragments of the molecule are synthesized separately before being coupled together.[4][6]

MMAE intermediate-15 is a key precursor in the construction of the MMAE peptide backbone. [7] Its structure contains a protected pyrrolidine ring and a side chain with crucial stereocenters, which are essential for the biological activity of the final MMAE molecule.

The logical workflow for the synthesis of MMAE highlights the importance of such intermediates in building the complex pentapeptide-like structure.





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Figure 1. Logical workflow of MMAE synthesis highlighting the role of intermediates.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **Monomethyl auristatin E intermediate-15** (CAS 173653-47-9) is not publicly available in extensive detail, the general principles of its formation can be inferred from the broader literature on MMAE synthesis. The synthesis of such chiral intermediates typically involves stereoselective reactions and the use of protecting groups to control reactivity.

The overall synthesis of MMAE can be achieved through either a linear or convergent strategy. [6]

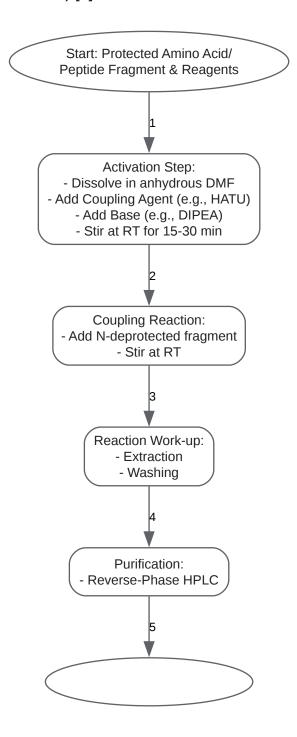
General Protocol for Convergent Synthesis of a Peptide Fragment:

A representative protocol for a coupling step in a solution-phase convergent synthesis, which would be analogous to the reactions involving intermediates like MMAE intermediate-15, is as follows:

Activation: The C-terminally protected amino acid or peptide fragment (1.0 equivalent) and a suitable coupling agent, such as HATU (1.1 equivalents), are dissolved in an anhydrous aprotic solvent like dimethylformamide (DMF). A non-nucleophilic base, for instance, diisopropylethylamine (DIPEA) (2.0 equivalents), is added, and the mixture is stirred at room temperature for 15-30 minutes to activate the carboxylic acid.[6]



- Coupling: The N-terminally deprotected amino acid or peptide fragment (1.2 equivalents) is then added to the activated mixture. The reaction is allowed to proceed at room temperature.
- Work-up and Purification: Following the completion of the reaction, the product is isolated through standard work-up procedures, which may include extraction and washing. The crude product is then purified, typically using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC).[6]





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Figure 2. General experimental workflow for a peptide coupling reaction.

Signaling Pathways

As a synthetic intermediate, **Monomethyl auristatin E intermediate-15** is not directly involved in biological signaling pathways. Its significance lies in its chemical structure, which is a prerequisite for the assembly of the final MMAE molecule. The potent biological activity of MMAE is exerted after it is released from the antibody-drug conjugate within the target cancer cell. MMAE functions by inhibiting tubulin polymerization, which disrupts the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.[8][9]

Conclusion

Monomethyl auristatin E intermediate-15 (CAS 173653-47-9) is a pivotal component in the synthetic route to MMAE, a highly potent cytotoxic agent utilized in targeted cancer therapy. Understanding the properties and synthetic context of this intermediate is essential for researchers and professionals involved in the development and manufacturing of antibody-drug conjugates. While detailed public information on its synthesis is scarce, the general principles of peptide chemistry provide a framework for its preparation. The continued interest in MMAE and other auristatins as ADC payloads underscores the importance of robust and well-characterized synthetic intermediates like the one detailed in this guide.

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